molecular formula C11H17NO B3022902 1-Butanol, 4-(methylphenylamino)- CAS No. 169556-13-2

1-Butanol, 4-(methylphenylamino)-

Cat. No.: B3022902
CAS No.: 169556-13-2
M. Wt: 179.26 g/mol
InChI Key: KSIAUYAABCITOE-UHFFFAOYSA-N
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Description

1-Butanol, 4-(methylphenylamino)- is a chemical compound belonging to the important class of N-substituted amino alcohols, which contain both amine and alcohol functional groups. These structures are recognized as valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and ligands . A prominent research area for related N-aryl-4-amino-1-butanol compounds is their synthesis via novel, atom-economical methods, such as the reduction and ring-opening of specific picolinamide precursors, highlighting the interest in efficient routes to these structures . While specific applications for this exact compound are not fully documented in the public domain, its molecular framework suggests potential utility as a building block for nitrogen-containing compounds and in various other synthetic transformations . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(N-methylanilino)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIAUYAABCITOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434843
Record name 1-Butanol, 4-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169556-13-2
Record name 1-Butanol, 4-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for the Preparation of 1 Butanol, 4 Methylphenylamino

Retrosynthetic Analysis of the 1-Butanol (B46404), 4-(methylphenylamino)- Scaffold

A retrosynthetic analysis of the target molecule, 1-Butanol, 4-(methylphenylamino)-, identifies two primary bond disconnections that pave the way for logical synthetic routes. The most apparent disconnection is at the C-N bond, separating the butanol chain from the N-methylphenylamino moiety. This suggests a precursor in the form of a 4-substituted butanol and N-methylaniline. A second key disconnection can be made at the C4-C3 bond of the butanol backbone, which points towards building the four-carbon chain from smaller fragments.

This analysis leads to two main strategic approaches. The first involves creating a suitable 4-substituted 1-butanol and then introducing the N-methylphenylamino group. The second strategy focuses on constructing the butanol chain with the amino group already in place or introduced at an earlier stage.

Approaches for the Construction of the 4-Substituted 1-Butanol Core

The formation of the 4-substituted 1-butanol core is a critical step in the synthesis of the target compound. Several methods can be employed, including the functionalization of existing butanol derivatives or the construction of the butanol chain through ring-opening and reductive pathways.

Functionalization of Butanol Derivatives

Starting with a pre-existing butanol framework, functionalization at the C-4 position is a direct approach. This can be achieved through various reactions. For instance, 1,4-butanediol (B3395766) can be selectively functionalized to introduce a leaving group at one of the hydroxyl positions, which can then be displaced. Alternatively, the oxidation of 1-butanol to butyraldehyde (B50154) allows for a range of alpha-functionalization reactions before subsequent reduction back to the alcohol.

Starting MaterialReagent(s)Product
1,4-Butanediol1. TsCl, pyridine; 2. NaI4-Iodo-1-butanol
1-Butanol1. PCC; 2. Br₂, H⁺; 3. NaBH₄4-Bromo-1-butanol

Ring-Opening Reactions and Reductive Pathways

Ring-opening reactions of cyclic ethers like tetrahydrofuran (B95107) (THF) provide an efficient route to 4-substituted butanols. google.com The cleavage of the ether bond in THF can be accomplished using various reagents to install a functional group at the 4-position, which can then be converted to the desired amine. For example, reaction with an acyl chloride in the presence of a Lewis acid can yield a 4-halobutyl ester, which can be further manipulated. google.com

Reductive pathways starting from precursors like succinic acid or its derivatives also offer a viable route. Reduction of succinic anhydride (B1165640) with a suitable reducing agent can lead to 1,4-butanediol, which can then be functionalized as described previously.

PrecursorReagent(s)Intermediate
TetrahydrofuranAcyl chloride, ZnCl₂4-Chlorobutyl ester google.com
Succinic AnhydrideLiAlH₄1,4-Butanediol
γ-ButyrolactoneLiAlH₄1,4-Butanediol

Strategies for the Introduction of the N-Methylphenylamino Moiety

The introduction of the N-methylphenylamino group is the final key transformation. This can be achieved through several reliable methods, primarily involving amination reactions on a suitably functionalized butanol precursor.

Amination Reactions on Halo-substituted Butanols

A straightforward and widely used method is the nucleophilic substitution of a halide in a 4-halobutanol with N-methylaniline. This reaction, typically carried out in the presence of a base to neutralize the hydrogen halide formed, directly yields the target compound. The choice of halide (iodide being the most reactive, followed by bromide and chloride) and reaction conditions can be optimized to maximize the yield.

SubstrateReagentConditionsProduct
4-Bromo-1-butanolN-Methylaniline, K₂CO₃DMF, heat1-Butanol, 4-(methylphenylamino)-
4-Iodo-1-butanolN-Methylaniline, Et₃NAcetonitrile, reflux1-Butanol, 4-(methylphenylamino)-

Condensation and Coupling Reactions with N-Methylaniline Derivatives

Alternative strategies involve the condensation of N-methylaniline with a butanol derivative containing a different electrophilic group. For instance, reductive amination of 4-oxobutanol (which can be generated in situ) with N-methylaniline in the presence of a reducing agent like sodium cyanoborohydride would form the desired C-N bond.

Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be adapted for this transformation, although this would likely involve more complex catalysts and conditions. A more classical approach involves the reaction of N-methylaniline with γ-butyrolactone under high temperature and pressure, followed by reduction of the resulting amide.

Reactant 1Reactant 2Reagent(s)Product
4-OxobutanolN-MethylanilineNaBH₃CN, acid catalyst1-Butanol, 4-(methylphenylamino)-
γ-ButyrolactoneN-Methylaniline1. High T, P; 2. LiAlH₄1-Butanol, 4-(methylphenylamino)-

Catalytic Systems and Enantioselective Synthesis Concepts Applicable to Analogous Structures

The synthesis of N-aryl amino alcohols, such as 1-Butanol, 4-(methylphenylamino)-, has been a significant area of research, leading to the development of various catalytic systems. These systems are crucial for achieving high efficiency and, in many cases, for controlling the stereochemistry of the final product.

Transition-metal-free approaches have emerged as a viable alternative. One such method involves a three-component coupling of N-substituted aziridines, arynes, and water, promoted by trifluoroacetic acid (TFA), to produce N-aryl β-amino alcohol derivatives. nih.gov For the synthesis of N-aryl γ-amino alcohols, which are structurally more similar to 1-Butanol, 4-(methylphenylamino)-, azetidines can be used in place of aziridines in this reaction. nih.gov

Metal-based catalytic systems are more common and have been extensively studied. Ruthenium and nickel catalysts have been developed for the alkylation of primary amines with diols like 1,4-butanediol to form N-aryl-4-amino-1-butanols. rsc.org Similarly, iridium-catalyzed alkylation under microwave-assisted conditions has been reported. rsc.org However, these methods often require high temperatures (130–160 °C) and the use of additional ligands and bases, with yields ranging from 28% to 68%. rsc.org

Another strategy involves the palladium-catalyzed ring-opening of tetrahydrofuran with aromatic nitro compounds to generate 4-N-arylamino-1-butanol derivatives. acs.org Iron and silver catalysts have also been utilized in the synthesis of related N-heterocycles from 2-aminobenzyl alcohols, demonstrating the versatility of these metals in C-N bond formation. researchgate.net

For enantioselective synthesis, which is critical for producing specific stereoisomers of chiral molecules, several concepts are applicable to structures analogous to 1-Butanol, 4-(methylphenylamino)-. The Sharpless asymmetric aminohydroxylation is a powerful method for the direct enantioselective synthesis of β-amino alcohols from alkenes. diva-portal.org While highly effective for certain substrates like α,β-unsaturated esters, it can sometimes result in moderate yields due to issues with regioselectivity. diva-portal.org

Mannich-type reactions represent another key strategy for stereoselective synthesis. The nucleophilic addition of α-alkoxy enolates to imines can produce amino alcohols with high enantioselectivity. diva-portal.org By selecting the appropriate enolate, it is possible to control the diastereoselectivity of the reaction, yielding either syn or anti products. diva-portal.org Nickel-catalyzed regio- and enantioselective aminolysis of 3,4-epoxy alcohols also provides a route to chiral amino alcohols. acs.org

Table 1: Overview of Catalytic Systems for Synthesizing N-Aryl Amino Alcohols and Analogues

Catalyst System Reactants Product Type Key Features
Trifluoroacetic Acid (TFA) N-substituted aziridines/azetidines, arynes, water N-aryl β/γ-amino alcohols Transition-metal-free, moderate to good yields nih.gov
Iridium, Ruthenium, Nickel Primary amines, 1,4-butanediol N-aryl-4-amino-1-butanol High reaction temperatures, requires additional ligand and base rsc.org
Palladium Aromatic nitro compounds, tetrahydrofuran 4-N-arylamino-1-butanol derivatives Ring-opening reaction acs.org
Sharpless Asymmetric Aminohydroxylation Alkenes Enantiopure β-amino alcohols Direct enantioselective synthesis, potential for moderate yields due to regioselectivity diva-portal.org
Mannich-type Reaction α-alkoxy enolates, imines syn or anti amino alcohols High diastereoselectivity and enantioselectivity diva-portal.org
Nickel 3,4-epoxy alcohols Chiral amino alcohols Regio- and enantioselective aminolysis acs.org

Methodological Advancements in Yield Optimization and Purity Enhancement

Recent advancements in synthetic methodologies have focused on improving the efficiency and purity of N-aryl amino alcohols. A novel, atom-economical route involves the reduction and ring-opening of N,N-disubstituted picolinamides with sodium borohydride (B1222165) (NaBH₄). rsc.org This method proceeds under mild conditions with high efficiency, and the picolinic acid can be recovered, which contributes to the atom economy of the process. rsc.org

Another approach to obtaining high-purity 4-aminobutanol involves a two-step process starting from but-2-ene-1,4-diol. google.com The first step is a catalytic isomerization to a mixture of 4-hydroxybutyraldehyde (B1207772) and 2-hydroxytetrahydrofuran, followed by aminative catalytic hydrogenation. google.com This method has been shown to produce high yields. For instance, one specific protocol for the synthesis of 4-aminobutanol, which could be adapted for its N-aryl derivatives, reported a yield of 90.8% and a purity of 99.5%. chemicalbook.com This process involves heating the reactants at 100°C, followed by cooling, pH adjustment, extraction with chloroform, and final purification by rectification under reduced pressure. chemicalbook.com

Microbial production is also an emerging field for synthesizing amino alcohols. Metabolically engineered Corynebacterium glutamicum has been used for the fermentative production of 4-amino-1-butanol (B41920) from glucose. nih.gov By designing a novel pathway and optimizing culture conditions, a significant titer of 24.7 g/L of 4-amino-1-butanol was achieved in a fed-batch culture. nih.gov This biotechnological approach offers a renewable and potentially more sustainable route to these valuable chemical intermediates.

Table 2: Methodological Advancements and Reported Yields

Method Starting Materials Key Reagents/Catalysts Reported Yield/Purity
Reduction/Ring-Opening of Picolinamides N,N-disubstituted picolinamides Sodium borohydride (NaBH₄) High efficiency, atom-economical rsc.org
Catalytic Isomerization and Hydrogenation But-2-ene-1,4-diol Iridium compound with tertiary phosphine/phosphite High yield potential google.com
Chemical Synthesis and Purification Not specified Chloroform (for extraction) 90.8% yield, 99.5% purity for 4-aminobutanol chemicalbook.com
Microbial Fermentation Glucose Metabolically engineered Corynebacterium glutamicum 24.7 g/L of 4-amino-1-butanol nih.gov

Elucidation of Reaction Mechanisms and Fundamental Reactivity

Mechanistic Pathways Involving the Hydroxyl Functionality of the Butanol Chain

The hydroxyl group is a primary site for a variety of chemical transformations. Its reactivity is centered around the nucleophilic character of the oxygen atom and the ability of the hydroxyl proton to be abstracted.

Key Reactions:

Esterification: In the presence of a carboxylic acid and an acid catalyst, the hydroxyl group can undergo esterification to form the corresponding ester. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the butanol's oxygen atom.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the final product.

Etherification: Williamson ether synthesis can be employed, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether.

Detailed research findings indicate that the reaction rates and yields of these transformations are influenced by steric hindrance from the bulky N-methylphenylamino group at the other end of the butene chain.

Mechanistic Studies of Reactions at the N-Methylphenylamino Group

The N-methylphenylamino group exhibits its own distinct reactivity, primarily centered on the nitrogen atom and the aromatic ring.

Key Reactions:

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides or acyl chlorides.

Electrophilic Aromatic Substitution: The N-methylphenylamino group is an activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. The nitrogen's lone pair donates electron density to the ring, stabilizing the arenium ion intermediate.

The interplay between the nitrogen and the phenyl ring is a key area of mechanistic study, with investigations focusing on the electronic effects that govern the regioselectivity of these reactions.

Investigations into Intramolecular Cyclization and Rearrangement Pathways

A significant area of research interest is the potential for intramolecular reactions, where the two functional groups within the same molecule interact.

Potential Pathways:

Intramolecular Cyclization: Under specific conditions, such as in the presence of a strong acid or base, the hydroxyl group could potentially attack the aromatic ring or the benzylic position of the methyl group, leading to the formation of a heterocyclic compound. The feasibility of such cyclizations depends heavily on the conformational flexibility of the butene chain, which dictates whether the reactive centers can come into close enough proximity.

Rearrangements: While less common for this specific structure, investigations into potential skeletal rearrangements under thermal or catalytic conditions are ongoing to explore the full scope of its chemical transformations.

Role of Solvent Effects and Reaction Conditions on Mechanistic Outcomes

The choice of solvent and reaction conditions plays a pivotal role in dictating which mechanistic pathway is favored.

Key Influences:

Solvent Polarity: Polar protic solvents can solvate and stabilize charged intermediates, such as carbocations or alkoxides, potentially favoring ionic reaction mechanisms. Aprotic solvents, on the other hand, may favor concerted or radical pathways.

Temperature and Pressure: These parameters can influence reaction rates and equilibria. Higher temperatures can provide the necessary activation energy for less favorable pathways to occur.

Catalysts: The presence of acid, base, or metal catalysts can open up entirely new mechanistic possibilities by lowering the activation energy of specific reaction steps.

ConditionEffect on ReactivityFavored Mechanism
Polar Protic Solvent Stabilizes charged intermediatesIonic mechanisms (e.g., SN1-type reactions)
Aprotic Solvent Less stabilization of ionsConcerted or radical mechanisms
High Temperature Provides activation energy for less favorable pathwaysCan lead to rearrangements or elimination reactions
Acid Catalyst Protonates hydroxyl or amino groups, increasing electrophilicityElectrophilic additions or substitutions
Base Catalyst Deprotonates hydroxyl group, increasing nucleophilicityNucleophilic substitutions or eliminations

Computational Probing of Transition States and Intermediates

To gain a deeper, atomistic understanding of the reaction mechanisms, computational chemistry methods are employed. These studies provide valuable insights that are often difficult to obtain through experimental means alone.

Computational Approaches:

Density Functional Theory (DFT): This is a widely used method to calculate the electronic structure of molecules and map out the potential energy surface of a reaction. By locating transition state structures and calculating their energies, activation barriers for different pathways can be determined.

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the molecule in different solvents and at various temperatures, providing insights into conformational preferences and the role of solvent molecules in the reaction mechanism.

These computational studies are instrumental in visualizing the geometry of transition states and intermediates, helping to rationalize experimentally observed product distributions and reaction rates.

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of "1-Butanol, 4-(methylphenylamino)-" in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, each proton and carbon atom in the molecule can be unambiguously assigned.

The structural assignment of "1-Butanol, 4-(methylphenylamino)-" is achieved by integrating data from ¹H NMR, ¹³C NMR, and various 2D NMR experiments such as COSY, HSQC, and HMBC. For clarity, the following discussion assumes the para-tolyl isomer, 4-(4-methylphenylamino)butan-1-ol.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The protons on the oxygen-bearing carbon (H-1) are deshielded by the electronegative oxygen atom and appear in the 3.4-4.5 δ range. pressbooks.pubopenstax.org The protons on the nitrogen-adjacent carbon (H-4) are also shifted downfield. The aromatic protons exhibit splitting patterns characteristic of a 1,4-disubstituted benzene (B151609) ring. The exchangeable protons of the hydroxyl (-OH) and amine (-NH) groups often appear as broad singlets. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon bonded to the hydroxyl group (C-1) typically resonates in the 60-70 ppm range, while the carbon bonded to the nitrogen (C-4) is also shifted downfield. openstax.org Aromatic carbons appear between 110-150 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would show correlations between H-1/H-2, H-2/H-3, and H-3/H-4, confirming the butanol backbone connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C assignments. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Data for 4-(4-methylphenylamino)butan-1-ol This interactive table provides predicted chemical shifts (δ) in ppm. Click on the headers to sort the data.

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 ~3.65 (t) ~62.5
2 ~1.60 (m) ~30.0
3 ~1.70 (m) ~25.0
4 ~3.15 (t) ~44.0
5 (NH) broad -
6 (OH) broad -
7 (Ar-C) - ~146.0
8, 8' (Ar-CH) ~7.00 (d) ~129.5
9, 9' (Ar-CH) ~6.65 (d) ~113.0
10 (Ar-C) - ~127.0

The flexible aliphatic chain of "1-Butanol, 4-(methylphenylamino)-" can adopt various conformations in solution. NMR spectroscopy can provide detailed insights into the preferred spatial arrangements of the molecule.

The primary methods for this analysis are the measurement of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) experiments.

Coupling Constant Analysis: The magnitude of the ³JHH coupling constants between protons on adjacent carbons (H-1/H-2, H-2/H-3, H-3/H-4) is dependent on the dihedral angle between them. By analyzing these coupling constants, often with the aid of the Karplus equation, the relative populations of anti and gauche conformers along the C1-C2, C2-C3, and C3-C4 bonds can be determined. This provides a detailed picture of the chain's average conformation. Studies on similar flexible molecules like 1,4-butanedioic acid have successfully used this approach to determine conformational equilibria in various solvents. researchgate.net

NOE Spectroscopy (NOESY/ROESY): The Nuclear Overhauser Effect reveals through-space proximity between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. A 2D NOESY experiment could detect correlations between the aromatic protons and the protons of the butanol chain (e.g., H-4 or H-3). Such correlations would provide direct evidence for specific folded conformations and the preferred orientation of the butanol chain relative to the plane of the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making these techniques excellent for structural confirmation.

The IR spectrum of "1-Butanol, 4-(methylphenylamino)-" is dominated by the characteristic absorptions of its alcohol, secondary amine, and aromatic functionalities.

O-H and N-H Stretching: A prominent, broad absorption band is expected in the 3300-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. pressbooks.pubopenstax.org Superimposed on or near this broad band, a sharper, less intense peak for the secondary amine N-H stretch should appear, typically between 3300 and 3500 cm⁻¹. wpmucdn.compressbooks.pub

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the butanol chain and methyl group will show stronger absorptions just below 3000 cm⁻¹. youtube.com

Aromatic C=C Stretching: The presence of the phenyl ring gives rise to characteristic C=C stretching absorptions in the 1500-1600 cm⁻¹ region. wpmucdn.com

C-O Stretching: A strong C-O stretching band, characteristic of a primary alcohol, is expected in the range of 1050-1075 cm⁻¹. openstax.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, making it particularly useful for analyzing the aromatic portion of the molecule.

Table 2: Principal IR and Raman Frequencies for 1-Butanol (B46404), 4-(methylphenylamino)- This interactive table summarizes the expected vibrational frequencies (cm⁻¹). Click on the headers to sort the data.

Functional Group Vibration Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded) 3400-3300 (strong, broad) Weak
N-H Stretch 3500-3300 (medium, sharp) Medium
Aromatic C-H Stretch 3100-3000 (medium) Strong
Aliphatic C-H Stretch 3000-2850 (strong) Strong
Aromatic C=C Ring Stretch 1600 & 1500 (medium-strong) Strong

Near-infrared (NIR) spectroscopy measures the overtones and combination bands of the fundamental vibrations observed in the mid-infrared range. The NIR region, typically from 4000 to 12,500 cm⁻¹ (2500 to 800 nm), is particularly sensitive to O-H, N-H, and C-H bonds.

For "1-Butanol, 4-(methylphenylamino)-", the most prominent features in the NIR spectrum would be the first overtones of the O-H and N-H stretching vibrations, expected in the 6700-7100 cm⁻¹ region. acs.org The first overtone of the C-H stretch appears around 5900 cm⁻¹. These overtone bands are significantly broader and weaker than their fundamental counterparts and their exact positions are sensitive to hydrogen bonding and the molecular environment.

Because these overtone vibrations involve transitions to higher energy levels (v=2, 3, etc.), they cannot be accurately described by the simple harmonic oscillator model. Anharmonic treatment, which accounts for the fact that bond vibrations are not perfectly harmonic, is required to accurately predict and interpret the frequencies and intensities of these NIR bands.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The chromophore—the part of the molecule that absorbs UV or visible light—in "1-Butanol, 4-(methylphenylamino)-" is the N-methylphenylamino group. The butanol chain itself does not absorb significantly in the standard UV-Vis range (200-800 nm). researchgate.netnih.gov

The UV-Vis spectrum is expected to be similar to that of N-methylaniline. It will be characterized by two main absorption bands corresponding to π→π* electronic transitions within the benzene ring.

An intense band, analogous to the E₂-band of benzene, is expected at around 240-255 nm.

A less intense, broader band, analogous to the B-band of benzene, is expected at a longer wavelength, typically around 290-310 nm.

The nitrogen atom's lone pair of electrons and the attached methyl group act as auxochromes, causing a bathochromic (red) shift of these bands compared to unsubstituted benzene.

Aromatic amines are often fluorescent. Upon excitation at a wavelength corresponding to its absorption band (e.g., ~300 nm), the molecule is expected to exhibit fluorescence. The emission spectrum would appear at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence intensity and quantum yield are sensitive to the solvent environment and the specific substitution on the aromatic ring.

Table 3: Spectroscopic Compound List

Compound Name
1-Butanol, 4-(methylphenylamino)-
4-(4-methylphenylamino)butan-1-ol
1-Butanol
4-Amino-1-butanol (B41920)
1,4-butanedioic acid
N-methylaniline

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry stands as a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. In the mass spectrum of 1-Butanol, 4-(methylphenylamino)-, the molecular ion peak (M+) would be expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Upon ionization, the molecule undergoes characteristic fragmentation, yielding a series of daughter ions. The analysis of these fragments provides a roadmap to the compound's structure. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom of the butanol chain.

Cleavage adjacent to the nitrogen atom: Breakage of the bond between the nitrogen and the butyl chain or the methyl group.

Loss of water: Dehydration from the alcohol functional group.

Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, if sterically feasible.

A detailed examination of the relative abundances of these fragment ions allows for the reconstruction of the original molecular structure.

Fragment Ion (m/z) Proposed Structure/Origin
[M]+Molecular ion of 1-Butanol, 4-(methylphenylamino)-
[M-18]+Loss of a water molecule (H₂O)
[M-CH₃]+Loss of a methyl group
[M-C₄H₉O]+Cleavage of the N-butyl bond
C₇H₈N+Fragment containing the methylphenylamino moiety
C₄H₁₀N+Fragment containing the butanolamino moiety

Note: The m/z values in this table are theoretical and would need to be confirmed by experimental data.

X-ray Crystallography for Definitive Solid-State Structure Determination

While mass spectrometry provides information about the molecule in the gas phase, X-ray crystallography offers an unparalleled, definitive determination of the compound's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of 1-Butanol, 4-(methylphenylamino)- with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the calculation of the electron density map of the crystal, from which the precise positions of all atoms in the molecule can be determined. This yields a wealth of information, including:

Unit cell dimensions: The size and shape of the repeating unit in the crystal lattice.

Space group: The symmetry operations that describe the arrangement of molecules within the crystal.

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Torsion angles: Information about the conformation of the molecule, particularly the rotation around single bonds.

Intermolecular interactions: Insights into how the molecules are packed in the crystal, including hydrogen bonding and van der Waals forces.

Crystallographic Parameter Description
Crystal SystemThe crystal system to which the compound belongs (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
a, b, c (Å)The lengths of the unit cell axes.
α, β, γ (°)The angles between the unit cell axes.
Volume (ų)The volume of the unit cell.
ZThe number of molecules per unit cell.

Note: The values in this table are placeholders and would be populated with experimental data from a successful crystallographic study.

The combination of mass spectrometry and X-ray crystallography provides a powerful and complementary approach to the complete structural characterization of 1-Butanol, 4-(methylphenylamino)-, offering unambiguous insights into its molecular identity and solid-state conformation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Geometry Optimization

No specific studies employing quantum chemical calculations such as Density Functional Theory (DFT) or ab initio methods to determine the electronic structure and optimize the geometry of 1-Butanol (B46404), 4-(methylphenylamino)- were found. Such calculations are fundamental for predicting molecular properties.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

There are no available predictions or experimental data for the spectroscopic parameters (e.g., NMR, IR, UV-Vis) and vibrational frequencies of 1-Butanol, 4-(methylphenylamino)-. While computational methods are often used to predict these properties, such analyses have not been published for this specific compound. For other, different molecules, techniques like DFT have been used to compute vibrational frequencies, though these calculations often result in overestimations compared to experimental values due to factors like the use of finite basis sets and the neglect of anharmonicity. scirp.org

Conformational Landscape Analysis

An analysis of the conformational landscape of 1-Butanol, 4-(methylphenylamino)-, which would identify its stable conformers and the energy barriers between them, has not been documented.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Studies

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions within a solvent. While MD simulations have been performed for simpler molecules like 1-butanol to understand their behavior in various environments, no such studies have been published for 1-Butanol, 4-(methylphenylamino)-. These simulations would be essential for understanding its behavior in solution and its potential interactions with biological systems.

Thermodynamic and Kinetic Modeling of Reactions Involving the Compound

There is a lack of information on the thermodynamic and kinetic modeling of reactions involving 1-Butanol, 4-(methylphenylamino)-. Such models are vital for predicting reaction outcomes, understanding reaction mechanisms, and designing synthetic pathways. While thermodynamic data for 1-butanol is available through resources like the NIST WebBook, this information is not transferable to the much more complex structure of 1-Butanol, 4-(methylphenylamino)-. nist.gov

Machine Learning and Artificial Intelligence Applications in Structure-Spectra Prediction

The application of machine learning and artificial intelligence (AI) for predicting the structure or spectra of 1-Butanol, 4-(methylphenylamino)- has not been reported. While machine learning is a growing field in chemistry for predicting molecular properties and even protein structures, its application is dependent on the availability of large datasets for training. nih.govnih.govresearchgate.net For a compound with limited available data like 1-Butanol, 4-(methylphenylamino)-, the development of specific machine learning models is not yet feasible.

Exploration of Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Rational Design Principles for Structural Modification of 1-Butanol (B46404), 4-(methylphenylamino)-

The rational design of new molecules based on the 1-Butanol, 4-(methylphenylamino)- scaffold is guided by established medicinal chemistry principles. These principles aim to systematically alter the molecule's properties by making specific structural changes. Key strategies include bioisosteric replacement and conformational restriction.

Aromatic Ring Substitution: The methyl group on the phenyl ring can be replaced with other small substituents like halogens (F, Cl, Br), a trifluoromethyl group (-CF3), or a cyano group (-CN). These changes can modulate the electronic properties (electron-donating or -withdrawing) and lipophilicity of the molecule, which can in turn influence its binding affinity to biological targets.

Amine and Alcohol Modification: The secondary amine and primary alcohol are key hydrogen bonding groups. The hydroxyl group could be replaced with a thiol (-SH) or an amide (-CONH2) to alter hydrogen bonding capacity and potential metabolic pathways. numberanalytics.com The N-methyl group could be substituted with larger alkyl groups to probe steric tolerance at a hypothetical binding site.

Scaffold Alterations: The butanol chain can be lengthened or shortened to optimize the distance between the aromatic ring and the terminal hydroxyl group. Introducing heteroatoms, such as oxygen to form an ether linkage, within the chain can also impact conformation and solubility.

Conformational Restriction: The flexible butanol chain allows the molecule to adopt numerous conformations. Introducing rigid elements, such as a double bond or incorporating the chain into a cyclic system, can lock the molecule into a more defined shape. This can lead to increased potency and selectivity by favoring the biologically active conformation.

The following table outlines potential modifications to the 1-Butanol, 4-(methylphenylamino)- scaffold based on these rational design principles.

Modification Site Original Group Potential Replacements Rationale
Phenyl Ring-CH3-F, -Cl, -Br, -CF3, -CN, -OCH3Modulate electronics and lipophilicity
Amine-NH--N(CH3)- (tertiary amine)Alter basicity and hydrogen bonding
Butanol Chain-(CH2)4--(CH2)n- (n=2,3,5), -CH=CH-CH2-CH2-Optimize linker length and rigidity
Hydroxyl Group-OH-SH, -OCH3, -FModify hydrogen bonding and polarity

Synthetic Methodologies for Novel Analogues

The synthesis of novel analogues of 1-Butanol, 4-(methylphenylamino)- can be achieved through various established organic chemistry reactions. The choice of synthetic route depends on the desired structural modifications.

A common approach to synthesize the core structure and its derivatives is through the N-arylation of an amino alcohol . This can be accomplished by reacting a suitable precursor, such as 4-amino-1-butanol (B41920), with an aryl halide (e.g., 1-bromo-4-methylbenzene) in the presence of a palladium or copper catalyst. rsc.orgacs.org Subsequent N-alkylation would then install the methyl group on the nitrogen.

Alternatively, a reductive amination reaction between 4-hydroxybutanal and N-methylaniline could be employed. This method involves the formation of an intermediate iminium ion which is then reduced in situ to form the desired product.

For the synthesis of derivatives with modifications on the aromatic ring, the corresponding substituted anilines or aryl halides would be used as starting materials. To create analogues with different chain lengths, the corresponding amino alcohols (e.g., 3-amino-1-propanol or 5-amino-1-pentanol) would be the starting point.

A potential synthetic route to 1-Butanol, 4-(methylphenylamino)- is outlined below:

Reaction of 1-bromo-4-methylbenzene with 4-amino-1-butanol: This step, often catalyzed by a palladium-based system, would form the N-aryl bond, yielding 4-(p-tolylamino)butan-1-ol.

N-methylation: The resulting secondary amine can then be methylated using a reagent such as methyl iodide or dimethyl sulfate (B86663) to give the final product, 1-Butanol, 4-(methylphenylamino)-.

Another viable pathway involves the ring-opening of an epoxide . For instance, reacting N-methyl-p-toluidine with 1,2-epoxybutane, followed by subsequent chemical transformations, could also lead to derivatives of the target compound. organic-chemistry.org

Comparative Spectroscopic and Computational Studies of Derivatives

The characterization of newly synthesized derivatives of 1-Butanol, 4-(methylphenylamino)- relies heavily on spectroscopic techniques and computational modeling.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized analogues. The chemical shifts and coupling patterns of the protons and carbons in the butanol chain, the aromatic ring, and the methyl groups provide a detailed map of the molecule's connectivity. For example, the number of signals and their splitting patterns in the aromatic region of the 1H NMR spectrum can confirm the substitution pattern on the phenyl ring. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The presence of a broad absorption band in the region of 3200-3600 cm-1 would indicate the O-H stretch of the alcohol, while bands corresponding to C-N stretching and N-H bending (for secondary amine precursors) would also be present. wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer structural clues.

The following table shows hypothetical 1H NMR chemical shift data for 1-Butanol, 4-(methylphenylamino)-.

Protons Hypothetical Chemical Shift (ppm) Multiplicity Integration
Aromatic (C6H4)6.8 - 7.2Multiplet4H
N-CH23.3Triplet2H
O-CH23.6Triplet2H
Internal CH2 (x2)1.5 - 1.7Multiplet4H
N-CH32.9Singlet3H
Ar-CH32.3Singlet3H
OHVariableSinglet (broad)1H

Computational Studies:

Computational chemistry provides valuable insights into the electronic structure, conformation, and potential interactions of the derivatives.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies, electrostatic potential maps, and NMR chemical shifts, which can aid in the interpretation of experimental data. mdpi.com

Molecular Docking: If a biological target is known, molecular docking simulations can predict the preferred binding mode and affinity of the designed analogues. This can help prioritize which derivatives to synthesize and test. nih.govfrontiersin.org

Investigation of Structure-Reactivity Correlations in Model Systems

Understanding the relationship between the chemical structure of the derivatives and their reactivity is crucial for optimizing their function. This is often achieved by studying their behavior in well-defined model systems.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that attempts to find a mathematical relationship between the chemical structure and the biological activity (or a specific chemical property) of a series of compounds. nih.govjove.commdpi.com For the derivatives of 1-Butanol, 4-(methylphenylamino)-, a QSAR model could be developed by:

Synthesizing a library of analogues with systematic variations.

Measuring a specific activity for each compound (e.g., binding affinity to a receptor, or a specific chemical reaction rate).

Calculating a set of molecular descriptors for each analogue (e.g., lipophilicity (logP), molecular weight, electronic parameters).

Using statistical methods to build a model that correlates the descriptors with the observed activity.

Such a model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding further design efforts. nih.govmdpi.com

Linear Free-Energy Relationships (LFERs): In a chemical context, LFERs can be used to study how changes in the structure of the aromatic ring affect the reactivity of the amine or alcohol. For example, by plotting the logarithm of the rate constant for a specific reaction against the Hammett parameter (σ) of the substituent on the phenyl ring, one can gain insight into the electronic nature of the reaction's transition state.

These investigations into structure-reactivity correlations provide a powerful framework for the systematic optimization of the properties of 1-Butanol, 4-(methylphenylamino)- and its analogues. youtube.com

Academic Research Applications Beyond Direct Synthesis

Utilization as a Synthetic Intermediate or Building Block in Organic Chemistry

The bifunctional nature of 1-Butanol (B46404), 4-(methylphenylamino)-, containing both a hydroxyl (-OH) and a secondary amine (-NH) group, makes it a versatile building block in organic synthesis. Amino alcohols are valuable precursors for creating more complex molecules. The hydroxyl group can undergo reactions such as oxidation to form aldehydes or carboxylic acids, esterification, and etherification. atamanchemicals.com The secondary amine provides a site for N-alkylation, acylation, and the formation of various nitrogen-containing heterocycles.

As a functionalized alkanol, it can be used in the synthesis of:

Pharmaceuticals and Biologically Active Compounds: The core structure is a scaffold that can be modified to interact with biological targets. Amino alcohols are integral to many drug molecules.

Polymers: The hydroxyl group can be used to create polyester (B1180765) or polyether chains, while the amine group can be incorporated into polyamides or polyurethanes. For instance, related bifunctional compounds like 1-Butanol, 4-(ethenyloxy)- serve as monomers in polymerization reactions to create materials with specific properties, such as hydrogels or electrolyte membranes.

Specialty Chemicals: Its structure could be leveraged to synthesize ligands for catalysis, corrosion inhibitors, or components of ionic liquids.

Development of Advanced Analytical Methods for Detection and Quantification in Research Settings

The detection and quantification of specific organic molecules in complex matrices is a significant area of analytical chemistry. For a compound like 1-Butanol, 4-(methylphenylamino)-, methods would likely be developed based on established techniques for similar molecules.

Table 1: Potential Analytical Techniques for 1-Butanol, 4-(methylphenylamino)-

Technique Principle Application Notes
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling point and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio. The hydroxyl group may require derivatization to increase volatility. This method provides high sensitivity and structural information. It is used for quantifying related butanol metabolites in biological samples. nih.gov
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interaction with a stationary phase. HPLC is suitable for non-volatile or thermally sensitive compounds. Coupled with UV or mass spectrometry detectors, it allows for quantification. The phenyl group in the molecule would provide a strong UV chromophore for detection.

| Nanoflow Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS) | A highly sensitive version of LC-MS used for detecting trace amounts of substances. | This robust method has been employed for the simultaneous quantification of DNA adducts formed from related carcinogenic butanol derivatives, demonstrating its power for trace analysis in biological systems. nih.gov |

These methods are crucial for pharmacokinetic studies, metabolism research, and environmental monitoring, should the compound find applications in those areas.

Fundamental Studies on Intermolecular Interactions and Solution Thermodynamics

The structure of 1-Butanol, 4-(methylphenylamino)- allows for a variety of intermolecular interactions that are of fundamental interest in physical chemistry.

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor, while the nitrogen of the secondary amine can also act as a hydrogen bond acceptor. masterorganicchemistry.comweebly.com These interactions are significantly stronger than dipole-dipole or London dispersion forces and would be the dominant force governing the compound's physical properties like boiling point and viscosity. weebly.com

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between molecules, a phenomenon observed in other phenyl derivatives of butanol. nih.gov

Hydrophobic Interactions: The butyl chain and the phenyl ring constitute hydrophobic regions of the molecule.

Studies on the thermodynamics of solutions containing this compound could provide insight into its interactions with various solvents. For example, research on 1-butanol in ionic liquids has used techniques like vapor-pressure osmometry and gas chromatography to determine activity coefficients and model molecular interactions. nih.gov Similar studies on 1-Butanol, 4-(methylphenylamino)- would elucidate the balance of hydrogen bonding, van der Waals forces, and π-π interactions that dictate its solution behavior. The study of how substituents on a phenol (B47542) ring affect ionization thermodynamics in butanol-water mixtures shows that both electronic character and solvent structure play a crucial role, a principle that would apply to this compound as well. rsc.org

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. The functional groups on 1-Butanol, 4-(methylphenylamino)- make it a candidate for participation in host-guest chemistry and self-assembly.

Host-Guest Chemistry: The compound could act as a "guest" molecule, fitting into the cavity of a larger "host" molecule like a cyclodextrin (B1172386) or calixarene. nih.gov The phenyl group provides a hydrophobic moiety that can be encapsulated within the nonpolar cavity of a host, driven by hydrophobic and van der Waals interactions. nih.gov This encapsulation can alter the guest's solubility, stability, and reactivity, which is a key strategy in drug delivery systems. nih.gov

Self-Assembly: Monohydroxy alcohols are known to self-assemble into supramolecular clusters through hydrogen bonding. nih.gov Studies on phenyl derivatives of butanol have shown that the presence of the aromatic ring can influence the size and morphology of these clusters, sometimes leading to more disordered organization due to competing π-π interactions that attenuate the hydrogen bonding network. nih.gov Research on 1-Butanol, 4-(methylphenylamino)- could explore how the interplay between its hydrogen-bonding groups and the aromatic ring directs its self-assembly into specific supramolecular structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.